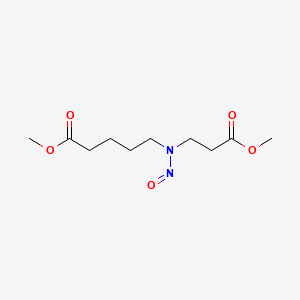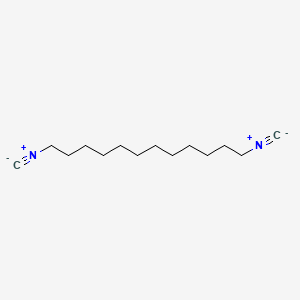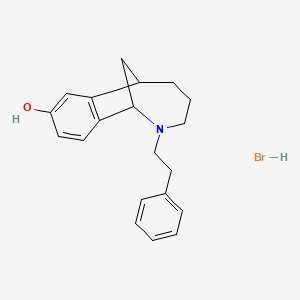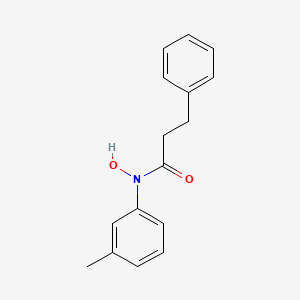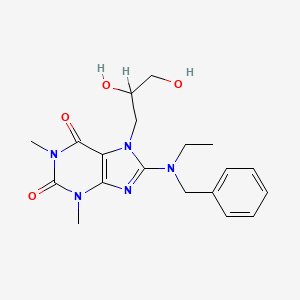![molecular formula C21H20N2 B14432364 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline CAS No. 78531-01-8](/img/structure/B14432364.png)
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining benzimidazole and quinoline structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted diamine with a quinoline derivative. The reaction is often carried out in the presence of a catalyst such as palladium or copper, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzimidazole-quinoline compounds.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a quinoline moiety and are studied for their pharmacological properties.
Thiazoles: Although structurally different, thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
78531-01-8 |
|---|---|
Formule moléculaire |
C21H20N2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
5-phenyl-1,2,3,4,5,6-hexahydrobenzimidazolo[1,2-a]quinoline |
InChI |
InChI=1S/C21H20N2/c1-2-8-15(9-3-1)17-14-21-22-18-11-5-7-13-20(18)23(21)19-12-6-4-10-16(17)19/h1-3,5,7-9,11,13,17H,4,6,10,12,14H2 |
Clé InChI |
RRBBIFZVMAZJGF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(CC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



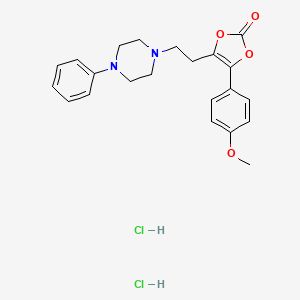
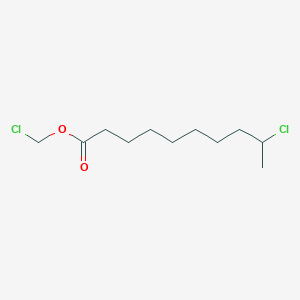
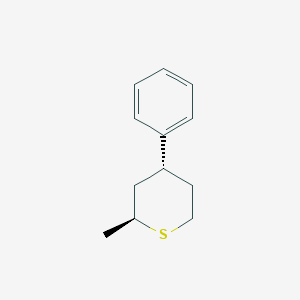
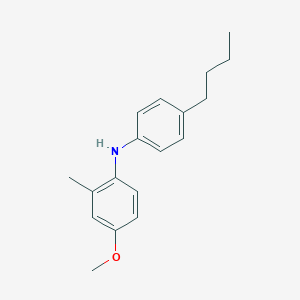

![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)

